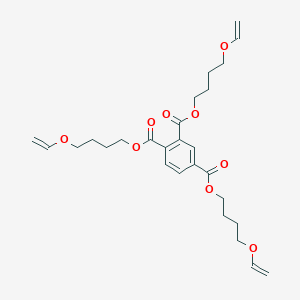
Tris(4-(vinyloxy)butyl) trimellitate
Vue d'ensemble
Description
Tris(4-(vinyloxy)butyl) trimellitate is a specialized chemical mostly used in industrial applications . It is an organic compound which belongs to the class of compounds known as carboxylic acids and derivatives .
Synthesis Analysis
The synthesis of Tris(4-(vinyloxy)butyl) trimellitate is complex. A commonly used method involves the esterification reaction of 4-(vinyloxy)butyric acid with benzoic acid . The reaction is facilitated by the addition of an appropriate esterification agent (such as an acid catalyst) and suitable reaction conditions .Molecular Structure Analysis
The molecular formula of Tris(4-(vinyloxy)butyl) trimellitate is C27H36O9 . Its molecular weight is 504.57 . The linear formula is C6H3[CO2(CH2)4OCH=CH2]3 .Physical And Chemical Properties Analysis
Tris(4-(vinyloxy)butyl) trimellitate has a density of 1.12 g/mL at 25°C . Its boiling point is predicted to be 597.7±50.0 °C . The flash point is >230°F . The vapor pressure is 3E-14mmHg at 25°C . The refractive index is n20/D 1.51 (lit.) .Applications De Recherche Scientifique
Use in Food Contact Materials
Tris(4-(vinyloxy)butyl) trimellitate is investigated for its safety as a plasticizer in the manufacturing of soft poly(vinyl chloride) materials, such as wrap films and tubing. The substance migrated up to a certain limit in food from wrap films and was not detected in food in contact with tubing. It's concluded to not raise concern for genotoxicity, accumulation in humans, or developmental effects. The substance is considered safe for consumer use under specific conditions, particularly in food contact materials, as long as its migration does not exceed certain limits (Silano et al., 2019).
Synthesis of Antibiotics
The compound is used in the Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones, leading to compounds that serve as intermediates in the synthesis of carbapenem antibiotics, showcasing its role in pharmaceutical synthesis (Kozioł et al., 2010).
Plasticization of Poly(vinylchloride)
The substance, in combination with other compounds, is studied for its efficacy as a plasticizer for poly(vinylchloride). The study compares absorption rates, solubility, and plasticization efficiencies at various temperatures, highlighting its potential in improving the material properties of poly(vinylchloride) (Mao et al., 2015).
Determination in Medical Devices
A method is developed for determining the release of tris(4-(vinyloxy)butyl) trimellitate from PVC medical devices into intravenous preparations. The study highlights the importance of monitoring the substance in medical applications, ensuring safety and compliance with health standards (Ito et al., 2008).
Safety And Hazards
Tris(4-(vinyloxy)butyl) trimellitate may cause an allergic skin reaction (H317) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace . Protective gloves/protective clothing/eye protection/face protection/hearing protection should be worn . In case of skin contact, wash with plenty of water . If skin irritation or rash occurs, seek medical help .
Propriétés
IUPAC Name |
tris(4-ethenoxybutyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O9/c1-4-31-15-7-10-18-34-25(28)22-13-14-23(26(29)35-19-11-8-16-32-5-2)24(21-22)27(30)36-20-12-9-17-33-6-3/h4-6,13-14,21H,1-3,7-12,15-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTMHFNWERTCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCOC=C)C(=O)OCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889108 | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris[4-(ethenyloxy)butyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-(vinyloxy)butyl) trimellitate | |
CAS RN |
196109-17-8 | |
| Record name | Tris[4-(vinyloxy)butyl] trimellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196109-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(4-(ethenyloxy)butyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196109178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris[4-(ethenyloxy)butyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris[4-(ethenyloxy)butyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[4-(vinyloxy)butyl] trimellitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



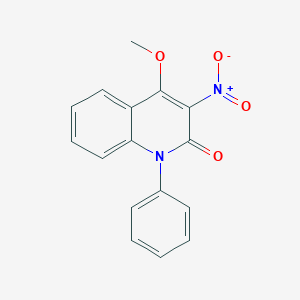

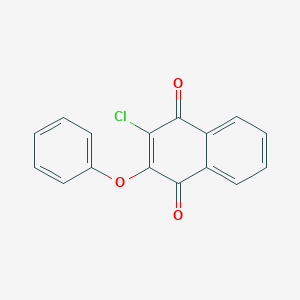
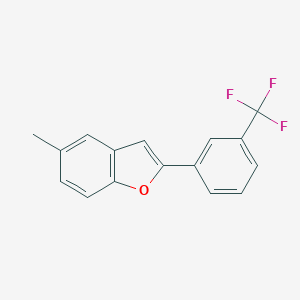

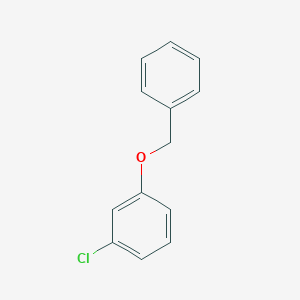

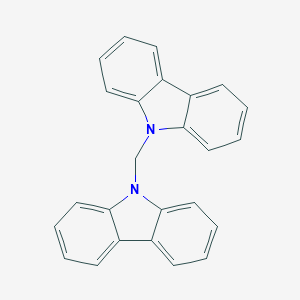

![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)

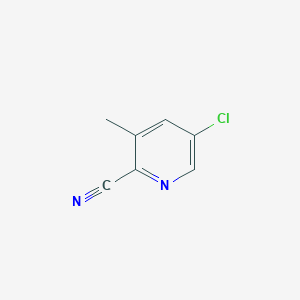
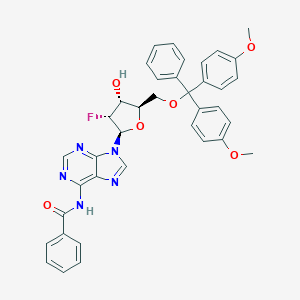
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)